

# Core Molecular Structure & Physicochemical Properties

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## Compound of Interest

Compound Name: 2,6-Dichloro-4-methylbenzaldehyde

Cat. No.: B179168

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**2,6-Dichloro-4-methylbenzaldehyde** is a substituted aromatic aldehyde with the chemical formula  $C_8H_6Cl_2O$ . Its structure is built upon a benzene ring, distinguished by a specific substitution pattern that dictates its unique chemical behavior and synthetic utility.

- **Formyl Group (-CHO):** The aldehyde functionality at position 1 is the primary site of reactivity, participating in nucleophilic additions, condensations, and oxidation/reduction reactions.
- **Dichloro-Substitution:** Two chlorine atoms at positions 2 and 6 (ortho to the aldehyde) exert significant steric and electronic influence. Sterically, they flank the aldehyde group, which can hinder the approach of bulky nucleophiles and influence the conformation of the molecule. Electronically, the chlorine atoms are strongly electron-withdrawing via induction, which increases the electrophilicity of the aldehyde carbon.
- **Methyl Group (-CH<sub>3</sub>):** Located at position 4 (para to the aldehyde), the methyl group is weakly electron-donating. This electronic effect can subtly modulate the reactivity of the aromatic ring and the aldehyde.

This precise arrangement of substituents results in a molecule with tailored reactivity, making it a valuable building block for complex target structures.

## Molecular Structure Diagram

Caption: 2D structure of **2,6-Dichloro-4-methylbenzaldehyde**.

## Physicochemical Data Summary

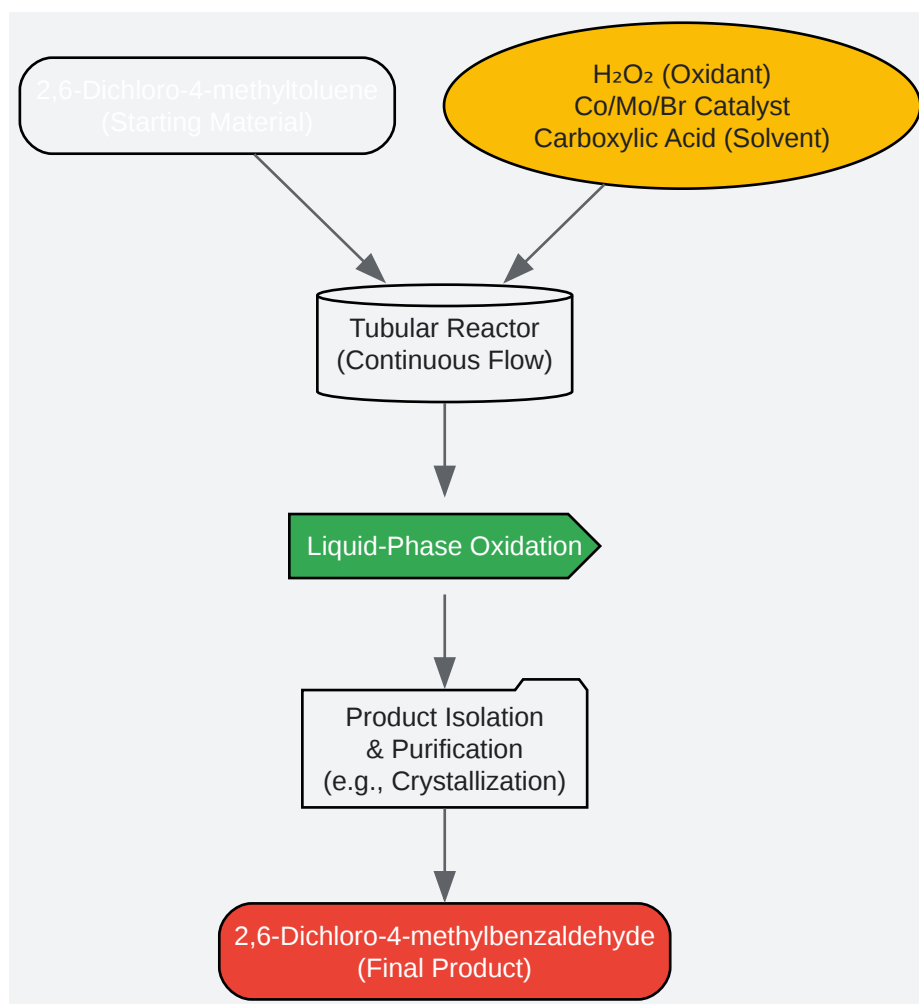
The fundamental properties of this compound are summarized below for quick reference in a laboratory setting.

Property	Value	Source
CAS Number	63094-04-2	<a href="#">[1]</a>
Molecular Formula	C <sub>8</sub> H <sub>6</sub> Cl <sub>2</sub> O	<a href="#">[1]</a>
Molecular Weight	189.04 g/mol	<a href="#">[1]</a>
Appearance	White to off-white crystalline solid	<a href="#">[2]</a>
Melting Point	68-72 °C	<a href="#">[2]</a>
Solubility	Soluble in ethanol, ether, petroleum ether	<a href="#">[2]</a>

## Synthesis Pathway: Oxidation of 2,6-Dichlorotoluene

The synthesis of **2,6-dichloro-4-methylbenzaldehyde** is most commonly achieved through the controlled oxidation of the corresponding toluene derivative. One effective method involves the use of hydrogen peroxide as the oxidant in the presence of a multi-metal catalyst system. This approach offers advantages in terms of safety and environmental considerations compared to older methods that relied on harsh chlorination agents.[\[3\]](#)

## Synthesis Workflow Diagram



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Caption: Continuous flow synthesis of **2,6-dichloro-4-methylbenzaldehyde**.

## Experimental Protocol: Continuous Flow Oxidation

This protocol is based on methodologies described for the continuous oxidation of substituted toluenes.[3]

Objective: To synthesize **2,6-dichloro-4-methylbenzaldehyde** via continuous oxidation of 2,6-dichloro-4-methyltoluene.

Materials:

- 2,6-dichloro-4-methyltoluene

- Hydrogen peroxide ( $\text{H}_2\text{O}_2$ )
- Cobalt, Molybdenum, and Bromine-based metal ion complex catalyst
- Acetic acid (solvent)
- Tubular reactor system with precise temperature and flow control

#### Step-by-Step Methodology:

- **Catalyst Preparation:** A solution is prepared by dissolving the cobalt, molybdenum, and bromine metal ion complex catalyst in glacial acetic acid.
- **Feedstock Preparation:** A separate feedstock solution is prepared by dissolving 2,6-dichloro-4-methyltoluene in glacial acetic acid.
- **Reaction Initiation:** The tubular reactor is heated to the target temperature (e.g., 80-120°C). The catalyst solution and the feedstock solution are pumped into the reactor at controlled flow rates.
- **Oxidant Introduction:** Hydrogen peroxide is introduced into the reactor stream at a specific point, initiating the oxidation reaction. The molar ratio of toluene derivative to oxidant is critical for maximizing yield and minimizing over-oxidation to the carboxylic acid.
- **Continuous Reaction:** The reaction mixture flows through the heated tube, providing sufficient residence time for the conversion to occur. The continuous flow nature of this process allows for excellent heat and mass transfer, enhancing safety and control.<sup>[3]</sup>
- **Product Quenching & Isolation:** The effluent from the reactor is cooled and quenched (e.g., with water) to stop the reaction.
- **Purification:** The crude product is extracted with a suitable organic solvent. The solvent is then removed under reduced pressure, and the resulting solid is purified by recrystallization to yield pure **2,6-dichloro-4-methylbenzaldehyde**.

#### Causality in Protocol Design:

- **Catalyst Choice:** The Co/Mo/Br system is chosen for its high activity and selectivity in converting a methyl group to an aldehyde under relatively mild conditions.
- **Continuous Flow Reactor:** This setup is superior to batch processing for exothermic oxidation reactions. It allows for precise control over temperature and residence time, minimizing the formation of byproducts and enhancing the safety profile by keeping the volume of reacting material low at any given moment.[\[3\]](#)
- **Solvent:** Acetic acid is an ideal solvent as it is relatively inert to the oxidation conditions and can solubilize both the starting material and the catalyst.

## Spectroscopic Characterization for Structural Verification

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The predictable electronic environment of each nucleus and functional group allows for clear interpretation of the resulting spectra.

## Predicted Spectroscopic Data

The following data serves as a reference for researchers to compare against experimentally obtained spectra.

Technique	Feature	Predicted Chemical Shift / Value	Assignment
$^1\text{H}$ NMR	Singlet	~10.3 ppm	Aldehyde proton (-CHO)
Singlet	~7.4 ppm	Aromatic protons (Ar-H)	
Singlet	~2.4 ppm	Methyl protons (-CH <sub>3</sub> )	
$^{13}\text{C}$ NMR	Carbonyl	~190 ppm	Aldehyde carbon (C=O)
Aromatic	~142 ppm	Ar-C-CH <sub>3</sub>	
Aromatic	~138 ppm	Ar-C-Cl	
Aromatic	~135 ppm	Ar-C-CHO	
Aromatic	~130 ppm	Ar-CH	
Methyl	~21 ppm	Methyl carbon (-CH <sub>3</sub> )	
IR Spectroscopy	Strong, sharp peak	~1700-1715 cm <sup>-1</sup>	Aldehyde C=O stretch
Peaks	~2820 and ~2720 cm <sup>-1</sup>	C-H stretch of aldehyde (Fermi doublet)	
Peaks	~750-850 cm <sup>-1</sup>	C-Cl stretch	
Mass Spectrometry	Molecular Ion (M <sup>+</sup> )	m/z 188	[C <sub>8</sub> H <sub>6</sub> <sup>35</sup> Cl <sub>2</sub> O] <sup>+</sup>
Isotope Peak (M+2)	m/z 190	Presence of one <sup>35</sup> Cl and one <sup>37</sup> Cl	
Isotope Peak (M+4)	m/z 192	Presence of two <sup>37</sup> Cl atoms	

Note: NMR shifts are referenced to TMS and can vary based on solvent. The predicted MS isotope pattern for two chlorine atoms (M, M+2, M+4) should have a characteristic intensity ratio of approximately 9:6:1.

## Standardized Protocols for Spectroscopic Analysis

Objective: To acquire high-resolution NMR, IR, and MS data for structural confirmation.

### A. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Materials: 5-10 mg of sample for  $^1\text{H}$  NMR, 20-50 mg for  $^{13}\text{C}$  NMR; deuterated chloroform ( $\text{CDCl}_3$ ) or  $\text{DMSO-d}_6$ ; 5 mm NMR tubes.
- Protocol:
  - Dissolve the sample in ~0.6 mL of the deuterated solvent in a clean vial.
  - Transfer the solution to an NMR tube.
  - Acquire the spectrum on a 400 MHz (or higher) spectrometer.
  - Process the data, referencing the solvent peak to calibrate the chemical shift axis.

### B. Infrared (IR) Spectroscopy

- Materials: 1-2 mg of sample; IR-grade potassium bromide (KBr); agate mortar and pestle; pellet press.
- Protocol (KBr Pellet Method):
  - Grind a small amount of KBr to a fine powder.
  - Add the sample and grind thoroughly to ensure a homogenous mixture.
  - Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
  - Acquire the spectrum using an FTIR spectrometer, typically in the range of 4000-400  $\text{cm}^{-1}$ .<sup>[4]</sup>

### C. Mass Spectrometry (MS)

- Materials: Dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile).

- Protocol (Electron Ionization - GC-MS):
  - Inject a small volume (e.g., 1  $\mu$ L) of the dilute solution into the Gas Chromatograph (GC).
  - The compound is vaporized and separated on the GC column.
  - As the compound elutes, it enters the mass spectrometer's ion source, where it is ionized by electron impact.
  - The mass analyzer separates the resulting ions by their mass-to-charge ratio, generating the mass spectrum.[4]

## Applications in Drug Development and Chemical Synthesis

**2,6-Dichloro-4-methylbenzaldehyde** is not an end-product but a critical starting point for more complex molecules. Its utility stems from the predictable reactivity of the aldehyde and the influence of its substituents.

- **Pharmaceutical Intermediates:** It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). For instance, related dichlorobenzaldehydes are precursors for antibiotics like Dicloxacillin and for various modern therapeutic candidates.[2] The steric hindrance from the ortho-chloro groups can be strategically used to direct reactions at other sites or to build specific three-dimensional molecular architectures necessary for biological activity.
- **Agrochemicals:** This scaffold is integral to the synthesis of advanced pesticides. It is a precursor to intermediates like 2,6-dichlorobenzaloxime, which leads to potent benzoylurea insecticides such as Hexaflumuron and Lufenuron.[2] These compounds function by inhibiting chitin synthesis in insects, a mode of action that is highly specific and effective.
- **Dye Synthesis:** The molecule is also used in the production of certain dyes, where the substituted benzene ring forms the core chromophore structure.[2]

The strategic placement of the chloro and methyl groups provides a stable, yet reactive, platform. This allows medicinal chemists to perform selective transformations on the aldehyde



group while retaining the core substitution pattern, which may be essential for the final product's function.

## Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount to ensure safety.

- **Hazard Identification:** **2,6-Dichloro-4-methylbenzaldehyde** is generally classified as harmful if swallowed and can cause skin and serious eye irritation.[5][6][7] It may also cause respiratory irritation.[6]
- **Handling:** Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.[5]
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents, strong bases, and sources of ignition.[5]
- **Disposal:** Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]

## Conclusion

**2,6-Dichloro-4-methylbenzaldehyde** is a prime example of a molecular scaffold engineered for purpose. Its structure, characterized by the sterically hindered and electronically activated aldehyde group, provides a reliable and versatile entry point for the synthesis of high-value compounds in the pharmaceutical and agrochemical industries. A thorough understanding of its synthesis, spectroscopic properties, and chemical reactivity, as detailed in this guide, is essential for any scientist looking to leverage this potent intermediate in their research and development endeavors.

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